molecular formula C28H62Cl8N8 B1150154 PLX9486

PLX9486

カタログ番号 B1150154
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PLX9486 is an orally bioavailable protein tyrosine kinase inhibitor of mutated forms of the tumor-associated antigen mast/stem cell factor receptor c-Kit (SCFR), with potential antineoplastic activity. Upon oral administration, c-Kit inhibitor this compound binds to and inhibits specific c-Kit mutants. This may result in an inhibition of tumor cell proliferation in cancer cell types that overexpress these c-Kit mutations. c-Kit, a transmembrane protein and receptor tyrosine kinase, is overexpressed in solid tumors and hematological malignancies;  it plays a key role in the regulation of cell differentiation and proliferation.

科学的研究の応用

Anti-Tumor Efficacy in Gastrointestinal Stromal Tumors (GISTs)

PLX9486, a tyrosine kinase inhibitor (TKI), has demonstrated notable in vitro and in vivo anti-tumor efficacy, particularly in gastrointestinal stromal tumors (GISTs) resistant to other TKIs. It targets both primary KIT exon 9 and 11 and secondary exon 17 and 18 mutations. This compound has shown potential in overcoming resistance to other treatments like imatinib and sunitinib, which are commonly used in GIST treatment but often lead to secondary resistance. This inhibitor has exhibited significant inhibition of tumor growth and KIT signaling pathway in patient-derived imatinib-resistant GIST xenograft models, suggesting its promise as a therapeutic agent in GISTs resistant to first-line treatments (Gebreyohannes et al., 2018).

Combination Therapy in Refractory GISTs

Research on the combination of this compound with sunitinib, another KIT inhibitor, has shown promising results in providing a broad mutation coverage and better disease control in GISTs. This combination therapy has been tested in a Phase 1b/2a trial, focusing on patients with GISTs refractory to other treatments. The trial found that the combined use of these inhibitors was safe and associated with significant clinical benefits, suggesting the effectiveness of targeting two complementary conformational states of the same kinase (Wagner et al., 2021).

特性

分子式

C28H62Cl8N8

SMILES

Unknown

外観

Solid powder

同義語

PLX9486;  PLX-9486;  PLX 9486.; Unknown

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。